molecular formula C19H17NO4S2 B10867575 Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate

Cat. No.: B10867575
M. Wt: 387.5 g/mol
InChI Key: UHPCKDBBKUZXDE-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzothiophene core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzothiophene derivative.

    Acetylation and Hydroxylation: The acetylamino and hydroxy groups are introduced through selective acetylation and hydroxylation reactions, respectively.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The benzothiophene core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and nitrated derivatives of the benzothiophene core.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s benzothiophene core is known for its biological activity, including anti-inflammatory and anticancer properties. Researchers are exploring its potential as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(acetylamino)-7-hydroxy-1-benzothiophene-3-carboxylate: Lacks the phenylsulfanyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 2-(amino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate: Lacks the acetyl group, potentially altering its pharmacokinetic properties.

    Ethyl 2-(acetylamino)-7-methoxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate: Contains a methoxy group instead of a hydroxy group, which may influence its solubility and reactivity.

Uniqueness

Ethyl 2-(acetylamino)-7-hydroxy-6-(phenylsulfanyl)-1-benzothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenylsulfanyl group, in particular, distinguishes it from other benzothiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-6-phenylsulfanyl-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H17NO4S2/c1-3-24-19(23)15-13-9-10-14(25-12-7-5-4-6-8-12)16(22)17(13)26-18(15)20-11(2)21/h4-10,22H,3H2,1-2H3,(H,20,21)

InChI Key

UHPCKDBBKUZXDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)SC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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